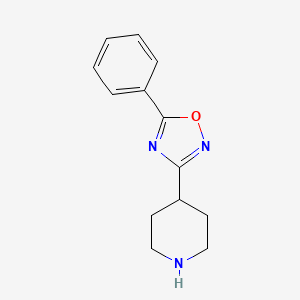

4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine

Description

BenchChem offers high-quality 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-5,10,14H,6-9H2 |

InChI Key |

IPDOVJXXVLTVOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine chemical structure analysis

4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine: A Comprehensive Structural and Synthetic Guide

Executive Summary

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate molecular scaffolds that balance target affinity with metabolic stability. The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a highly privileged pharmacophore. By fusing a basic piperidine ring—a ubiquitous recognition element in CNS and metabolic targets—with a 1,2,4-oxadiazole core, this scaffold serves as a robust, hydrolytically stable bioisostere for esters and amides [1].

This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its bioisosteric utility, and a self-validating synthetic methodology designed for high-yield laboratory execution.

Core Structural Analysis & Chemical Properties

The architecture of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine is defined by three distinct domains:

-

The Piperidine Ring (C3 Attachment): Confers basicity (pKa ~9.5) and acts as a hydrogen bond donor/acceptor depending on its protonation state at physiological pH. It typically adopts a chair conformation, projecting the oxadiazole substituent in an equatorial position to minimize steric strain.

-

The 1,2,4-Oxadiazole Core: A planar, electron-deficient heteroaromatic system. The arrangement of the oxygen and two nitrogen atoms creates a strong dipole moment while maintaining aromaticity.

-

The Phenyl Ring (C5 Attachment): Provides a lipophilic anchor capable of

stacking or hydrophobic interactions within a target protein's binding pocket.

Quantitative Data: Physicochemical Profile

To facilitate formulation and assay development, the fundamental physicochemical properties are summarized below.

| Property | Value | Analytical Significance |

| Molecular Formula | Base for exact mass calculations. | |

| Monoisotopic Mass | 229.12 Da | Target mass for high-resolution MS [2]. |

| Predicted XlogP | ~1.9 | Indicates moderate lipophilicity, ideal for oral bioavailability. |

| Hydrogen Bond Donors | 1 (Piperidine NH) | Critical for receptor anchoring (unless alkylated). |

| Hydrogen Bond Acceptors | 4 (N, N, O, Piperidine N) | Facilitates diverse binding modalities. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Bioisosterism and Pharmacological Relevance

The primary utility of the 1,2,4-oxadiazole ring in this scaffold is its role as a bioisostere . In classical drug design, ester and amide linkages are prone to rapid enzymatic cleavage by esterases and amidases in the plasma and liver.

Replacing an ester with a 1,2,4-oxadiazole ring preserves the spatial geometry and the hydrogen-bond acceptor properties of the carbonyl oxygen (via the

Fig 1. Logical progression of bioisosteric replacement leading to the target scaffold.

Synthetic Methodologies & Experimental Protocols

To synthesize 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine, we utilize a highly reliable, three-stage sequence starting from N-Boc-piperidine-4-carbonitrile. This protocol is designed as a self-validating system : each step includes a specific analytical checkpoint to ensure causality and prevent the carryover of impurities.

Fig 2. Step-by-step synthetic workflow incorporating self-validating analytical checkpoints.

Step 1: Preparation of the Amidoxime Intermediate

-

Causality: Nitriles are generally unreactive toward weak nucleophiles. By reacting the nitrile with hydroxylamine, we convert it into an amidoxime, which possesses the necessary nucleophilic oxygen and nitrogen atoms required to build the oxadiazole ring.

-

Protocol:

-

Suspend N-Boc-piperidine-4-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (2.0 eq) in ethanol.

-

Add potassium carbonate (

, 2.0 eq). Reasoning: The base is strictly required to neutralize the hydrochloride salt, liberating the free, nucleophilic hydroxylamine base. -

Reflux the mixture for 6–8 hours.

-

-

Self-Validating Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at

(for the Boc-protected amidoxime) dominates.

Step 2: O-Acylation and Cyclodehydration

-

Causality: The amidoxime must be acylated with benzoyl chloride to introduce the phenyl group. This is done at 0°C to prevent uncontrolled exotherms and side reactions. Subsequent heating drives the elimination of water (dehydration), forcing the ring closure to form the thermodynamically stable, aromatic 1,2,4-oxadiazole [4].

-

Protocol:

-

Dissolve the amidoxime intermediate in anhydrous dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIEA, 1.5 eq). Cool to 0°C.

-

Dropwise, add benzoyl chloride (1.1 eq). Stir for 2 hours at room temperature.

-

Checkpoint: TLC (Hexane/EtOAc 1:1) must show complete conversion to the O-acyl intermediate.

-

Evaporate the DCM, reconstitute the residue in toluene, and reflux at 110°C for 12 hours using a Dean-Stark trap (or subject to microwave irradiation at 150°C for 20 minutes) to force cyclization.

-

-

Self-Validating Checkpoint: LC-MS must confirm the loss of

(-18 Da), yielding the Boc-protected oxadiazole

Step 3: Orthogonal Deprotection

-

Causality: The tert-butyloxycarbonyl (Boc) group is acid-labile. Using an acid allows for the removal of the protecting group without hydrolyzing the highly stable oxadiazole ring.

-

Protocol:

-

Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) in a 1:1 ratio (or use 4N HCl in dioxane).

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure, neutralize with saturated aqueous

, and extract with ethyl acetate to yield the free base.

-

Analytical Characterization

Thorough characterization is non-negotiable for verifying the structural integrity of the synthesized scaffold. Below is the expected spectral profile for the final deprotected product.

| Analytical Method | Signal / Shift | Assignment / Interpretation |

| Phenyl ortho-protons (deshielded by oxadiazole). | ||

| Phenyl meta and para-protons. | ||

| Piperidine equatorial | ||

| Piperidine C4 methine proton (axial). | ||

| Piperidine axial | ||

| Piperidine C3/C5 | ||

| Oxadiazole carbons (C5 and C3, respectively). | ||

| Phenyl ring carbons. | ||

| Piperidine carbons (C2/C6, C4, C3/C5). | ||

| LC-MS (ESI+) | m/z 230.1 | Confirms the exact mass of the protonated free base. |

Conclusion

The 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine scaffold is a masterclass in bioisosteric design. By replacing metabolically vulnerable ester/amide linkages with a 1,2,4-oxadiazole ring, researchers can drastically improve the pharmacokinetic half-life of their drug candidates while maintaining critical hydrogen-bonding interactions. The self-validating synthetic protocols detailed in this guide ensure that medicinal chemists can reliably generate this building block with high purity and efficiency, accelerating downstream target optimization.

References

-

Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. Available at:[Link]

-

PubChemLite - 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. Available at:[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Strategic Bioisosterism: The 1,2,4-Oxadiazole as a Metabolically Stable Ester Surrogate

Executive Summary

In medicinal chemistry, the ester functionality is often a "necessary evil" during early hit-to-lead optimization. While esters provide excellent hydrogen bond acceptor (HBA) properties and favorable lipophilicity for membrane permeability, they represent a significant metabolic liability due to rapid hydrolysis by plasma esterases and hepatic carboxylesterases.

This technical guide details the bioisosteric replacement of the ester linkage (–COO–) with the 1,2,4-oxadiazole ring.[1][2][3] This 5-membered aromatic heterocycle mimics the planar geometry and electronic distribution of the ester while conferring resistance to hydrolytic cleavage. This guide covers the mechanistic rationale, synthetic pathways, physicochemical implications, and validated protocols for executing this scaffold hop.

Rationale & Mechanistic Basis

The Ester Liability vs. The Oxadiazole Solution

Esters are prone to rapid cleavage in vivo, leading to short half-lives (

-

Geometric Mimicry: The 1,2,4-oxadiazole is planar. The O–N=C sector of the ring spatially overlays with the carbonyl oxygen and the ether oxygen of the ester.

-

Electronic Similarity: The ring is electron-deficient (

-deficient), similar to the electron-withdrawing nature of an ester carbonyl. The dipole moments are closely aligned, ensuring that receptor binding pockets recognizing the ester's electrostatic footprint often accept the oxadiazole. -

Metabolic Shielding: The aromaticity of the ring prevents nucleophilic attack by water/esterases under physiological conditions, although the C5 position retains some electrophilicity.

Structural Superposition

The following diagram illustrates the topological alignment between the labile ester and the stable 1,2,4-oxadiazole bioisostere.

Caption: Structural transition from a hydrolytically unstable ester to a 1,2,4-oxadiazole, highlighting the retention of connectivity with improved stability.

Synthetic Methodology: The Amidoxime Route[4][5][6]

The most robust method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime (derived from a nitrile) with a carboxylic acid derivative .

Retrosynthetic Analysis

-

The "Ester" Carbonyl Equivalent: Becomes C5 of the oxadiazole. Derived from the carboxylic acid (

).[4] -

The "Ester" Oxygen Equivalent: Part of the N-O bond. Derived from the amidoxime (

).

Reaction Workflow

The synthesis typically proceeds via O-acylation of the amidoxime followed by cyclodehydration.[4] Modern protocols often utilize coupling reagents like CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride) to perform this in one pot.

Caption: Step-wise synthetic pathway from nitrile and acid precursors to the final 1,2,4-oxadiazole scaffold.

Physicochemical & ADME Profiling

Replacing an ester with a 1,2,4-oxadiazole significantly alters the physicochemical landscape of the molecule.

Comparative Properties Table

| Property | Ester (R-CO-O-R') | 1,2,4-Oxadiazole | Impact on Drug Design |

| Metabolic Stability | Low (Hydrolysis) | High (Aromatic) | Primary Driver: Drastic increase in |

| H-Bonding | HBA (Carbonyl) | HBA (N2/N4) | Retains acceptor capability; loses rotatable bonds. |

| Lipophilicity (LogP) | Moderate | Moderate to High | Oxadiazoles are aromatic; may increase LogP slightly vs. simple esters. |

| Solubility | Moderate | Variable | Can be lower due to planar |

| Polarity (tPSA) | ~26 Ų | ~39 Ų | Slight increase in polar surface area. |

| Geometry | Flexible (Rotatable) | Rigid (Planar) | Reduces entropic penalty upon binding. |

Stability Nuances

While 1,2,4-oxadiazoles are stable to hydrolysis, they can be susceptible to reductive ring cleavage (breaking the N-O bond) by specific enzymes or under high reducing conditions, though this is rare compared to ester hydrolysis. In some cases, the 1,3,4-oxadiazole isomer is explored if the 1,2,4-isomer shows unexpectedly high clearance, as the 1,3,4-isomer is generally more polar and metabolically robust [1].

Case Studies in Drug Design

Muscarinic Agonists (The Classic Case)

In the development of muscarinic agonists, methyl esters were essential for potency but metabolically labile. Replacing the ester with a 1,2,4-oxadiazole maintained the critical pharmacophore required for receptor activation while rendering the molecule orally bioavailable and stable in plasma [2].

CB2 Receptor Ligands

Researchers working on Cannabinoid Receptor 2 (CB2) ligands utilized oxadiazoles to optimize lipophilic leads.[5] While the 1,2,4-oxadiazole provided high potency, switching to the 1,3,4-isomer reduced lipophilicity (LogD) and hERG inhibition, illustrating the fine-tuning available within the oxadiazole class [3].

Experimental Protocols

Chemistry: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.

Reagents:

-

Benzamidoxime (1.0 eq)

-

4-Chlorobenzoic acid (1.1 eq)

-

EDC[6]·HCl (1.2 eq) or CDI (1.1 eq)

-

HOBt (1.2 eq) - if using EDC

-

Solvent: DMF or Dioxane

-

Base: DIPEA (if using EDC)

Step-by-Step Protocol:

-

Activation: Dissolve 4-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add CDI (1.1 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: Evolution of CO2 gas indicates activation.

-

Coupling: Add benzamidoxime (1.0 mmol) to the reaction mixture. Stir at RT for 1–2 hours. This forms the O-acylamidoxime intermediate.[4]

-

Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the intermediate and formation of the oxadiazole (typically less polar).

-

Workup: Cool to RT. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL) to remove DMF.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Biology: Microsomal Stability Assay

Objective: Compare Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH regenerating system (or 1 mM NADPH final)

-

Test Compounds (1 µM final conc, <0.1% DMSO)

Protocol:

-

Preparation: Prepare a 2x master mix of HLM in phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound to HLM mix. Pre-incubate at 37°C for 5 mins.

-

Initiation: Add warm NADPH solution to initiate metabolism.[2]

-

Sampling: At time points

min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -

Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

.- [1]

References

-

Boström, J., et al. "Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring." MedChemComm, 2017. Link

-

Saunders, J., et al. "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor." Journal of Medicinal Chemistry, 1990. Link

-

BenchChem Technical Support.[1][2][4] "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem Application Notes, 2025. Link

-

Meanwell, N. A.[7] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[1][3] Journal of Medicinal Chemistry, 2011. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. rjptonline.org [rjptonline.org]

- 7. drughunter.com [drughunter.com]

Metabolic Stability Profiling: The 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine Scaffold

The following technical guide provides an in-depth analysis of the metabolic stability of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine . This scaffold is a critical structural motif in medicinal chemistry, frequently utilized in GPCR modulators (e.g., mGluR, muscarinic agonists) and enzyme inhibitors.

Technical Whitepaper | Version 1.0

Executive Summary

The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a "privileged scaffold" in drug discovery, combining a lipophilic aromatic tail (phenyl) with a polar spacer (oxadiazole) and a basic amine headgroup (piperidine). While this architecture offers favorable physicochemical properties for central nervous system (CNS) penetration and receptor binding, it presents distinct metabolic liabilities.

This guide analyzes the intrinsic metabolic "soft spots" of the scaffold, details the specific enzymatic pathways governing its clearance, and provides validated protocols for assessing its stability in preclinical development.

Structural Deconstruction & Metabolic Soft Spots

To understand the metabolic fate of this molecule, we must deconstruct it into its three pharmacophoric elements. Each element interacts differently with Phase I and Phase II enzymes.

| Structural Unit | Primary Metabolic Liability | Enzymatic Driver | Risk Level |

| Piperidine Ring | CYP450 (Isoforms 3A4, 2D6) | High | |

| 1,2,4-Oxadiazole | Reductive Ring Opening (N-O bond cleavage) | Cytosolic Reductases / CYP450 | Medium |

| Phenyl Ring | Aromatic Hydroxylation | CYP450 | Low/Medium |

The Piperidine Liability

The piperidine ring is the most metabolically active region. The carbon atoms adjacent to the nitrogen (

-

Mechanism: Abstraction of an

-proton -

Outcome: The unstable carbinolamine collapses to form a lactam (oxidation) or undergoes ring scission (if N-dealkylation occurs).

The Oxadiazole Vulnerability

While 1,2,4-oxadiazoles are bioisosteres for esters and amides, they are not metabolically inert. The N-O bond is weak and polarized.

-

Mechanism: Reductive cleavage of the N-O bond.[1] This is often overlooked in standard microsomal assays (which are oxidative) but is prominent in hepatocyte assays or in vivo where cytosolic reductases are active.

-

Outcome: Ring opening to form an amidine-like structure, which hydrolyzes to a carboxylic acid and a nitrile/amide.

Predicted Metabolic Pathways

The following diagram illustrates the cascade of metabolic transformations for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.

Figure 1: Primary metabolic pathways including oxidative (CYP-mediated) and reductive (non-CYP) routes.

Experimental Protocols for Stability Assessment

To accurately profile this scaffold, a single assay is insufficient. You must employ a Cross-System Validation approach using both Liver Microsomes (oxidative only) and Hepatocytes (oxidative + reductive + conjugative).

Assay 1: Microsomal Stability (Oxidative Clearance)

Objective: Determine intrinsic clearance (

Protocol:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal mix. Pre-incubate at 37°C for 5 minutes. Note: 1 µM is chosen to ensure first-order kinetics.

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

-

Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

-

Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.

Assay 2: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect reactive iminium ions formed on the piperidine ring (M4 in Figure 1).

Protocol Modification:

-

Follow the Microsomal Stability protocol above.

-

Supplement: Add Glutathione (GSH) at 5 mM and Potassium Cyanide (KCN) at 1 mM to separate incubation wells.

-

Rationale:

-

GSH: Traps soft electrophiles (epoxides, quinones).

-

KCN: Specifically traps "hard" iminium ions derived from piperidine oxidation, forming stable cyano-adducts detectable by mass shift (+25 Da).

-

Assay 3: Hepatocyte Stability (Reductive Clearance)

Objective: Assess oxadiazole ring opening, which microsomes often miss.

Protocol:

-

Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT Medium).

-

Incubation: Incubate compound (1 µM) with

cells/mL in Krebs-Henseleit buffer. -

Timepoints: T=0, 60, 120, 240 minutes.

-

Analysis: Monitor for the specific mass of the ring-opened metabolite (M5/M6).

-

Validation: If clearance in hepatocytes >> microsomes, reductive metabolism of the oxadiazole is the likely driver.

Optimization Strategies (SAR)

If the scaffold exhibits high clearance, employ the following medicinal chemistry strategies to block metabolic sites without destroying potency.

Stabilizing the Piperidine

-

Fluorination: Introduce fluorine at the 3- or 4-position of the piperidine. The strong C-F bond prevents

-hydroxylation.-

Strategy: Replace the C-H bonds at the metabolic "soft spot" with C-F.[2]

-

-

Bridging: Construct a bridged system (e.g., azabicyclo[2.2.1]heptane). This introduces geometric strain (Bredt's rule) that disfavors the planar transition state required for iminium ion formation.

-

N-Substitution: If the nitrogen is free, capping it with an electron-withdrawing group (urea, carbamate) reduces the electron density of the

-carbons, slowing oxidation.

Stabilizing the Oxadiazole

-

Isomer Switching: Switch from 1,2,4-oxadiazole to 1,3,4-oxadiazole .

-

Evidence: The 1,3,4-isomer typically possesses a higher reduction potential, making it more resistant to reductive ring opening.[3]

-

-

Steric Shielding: Introduce an ortho-substituent (e.g., -Cl, -CH3) on the phenyl ring. This twists the phenyl ring out of coplanarity with the oxadiazole, hindering the approach of reductase enzymes.

References

-

Metabolism of 1,2,4-Oxadiazole Ring-Opened Metabolites. Source: Vertex Pharmaceuticals / NIH PubMed. Title: "Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites."[1][4] URL:[Link]

-

Piperidine Metabolic Bioactivation. Source: Xenobiotica.[4] Title: "Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction." (Mechanistically relevant to piperidine iminium formation). URL:[Link]

-

Reductive Metabolism of Oxadiazoles. Source: Drug Metabolism and Disposition.[5] Title: "Reductive Metabolism of the 1,2,4-Oxadiazole Ring in G Protein-Coupled Receptor Modulators." URL:[Link]

-

Strategic Fluorination in Drug Design. Source: Journal of Medicinal Chemistry.[6] Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." URL:[Link]

Sources

- 1. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Phenyl-1,2,4-Oxadiazole Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: The Concept of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient lead generation and optimization. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as a fertile starting point for the development of novel therapeutics across a spectrum of diseases. The 5-phenyl-1,2,4-oxadiazole motif is a quintessential example of such a scaffold, offering a unique combination of physicochemical stability, synthetic accessibility, and versatile biological activity.[1][2][3] This guide provides an in-depth technical exploration of this remarkable core, intended for researchers, scientists, and drug development professionals seeking to leverage its potential in their therapeutic programs.

The five-membered 1,2,4-oxadiazole ring is not merely a passive linker but an active contributor to the pharmacological profile of a molecule.[4] Its unique electronic properties and ability to act as a bioisosteric replacement for labile ester and amide functionalities make it a powerful tool for enhancing metabolic stability and fine-tuning drug-like properties.[5] The presence of a phenyl group at the 5-position further anchors the scaffold in a region of chemical space rich with possibilities for diverse functionalization and interaction with biological targets.

This document will navigate the synthesis, key applications, and structure-activity relationships of 5-phenyl-1,2,4-oxadiazole derivatives, supported by detailed experimental protocols and quantitative data to provide a comprehensive and actionable resource.

Synthetic Strategies: Constructing the 5-Phenyl-1,2,4-Oxadiazole Core

The construction of the 5-phenyl-1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acylamidoxime intermediate.[6] This intermediate is typically formed from the reaction of a benzamidoxime with an acylating agent. Modern advancements have streamlined this process into efficient one-pot procedures.[7]

Core Synthetic Workflow

The general and most reliable pathway to 3,5-disubstituted 1,2,4-oxadiazoles, where the 5-substituent is a phenyl group, involves two key transformations: the formation of an O-acyl benzamidoxime and its subsequent cyclodehydration.

Caption: General synthesis workflow for 5-phenyl-1,2,4-oxadiazole derivatives.

Experimental Protocol: A Modern, Efficient Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles

This protocol, adapted from a novel and efficient strategy, utilizes a silica-supported system under microwave irradiation, highlighting the advancements in synthetic methodology for this scaffold.[8]

Materials:

-

Benzamidoxime

-

Substituted 3-aryl-acryloyl chlorides

-

Dry potassium carbonate (K₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Silica gel (60-120 mesh)

-

Microwave reactor

Step-by-Step Procedure:

-

Reaction Setup: To a sealed microwave vessel containing 3.0 mL of anhydrous DCM under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and 350 mg (2.53 mmol) of dry potassium carbonate.

-

Addition of Acyl Chloride: Dilute the suitable 3-aryl-acryloyl chloride in 3.0 mL of anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Adsorption onto Silica: After the complete consumption of the starting materials (as monitored by TLC), add 1 g of silica gel to the reaction mixture.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain a free-flowing powder.

-

Microwave-Assisted Cyclization: Subject the silica-adsorbed intermediate to microwave irradiation at 140 °C for 10 minutes.

-

Purification: After cooling, directly purify the product by column chromatography using the silica from the reaction vessel as the stationary phase.

This method avoids the isolation of the O-acylamidoxime intermediate and leverages microwave energy for a rapid and efficient cyclization, which is a significant improvement over classical heating methods that often require prolonged reaction times at high temperatures.[6][8]

The 5-Phenyl-1,2,4-Oxadiazole Scaffold in Anticancer Drug Discovery

One of the most prominent applications of the 5-phenyl-1,2,4-oxadiazole scaffold is in the development of novel anticancer agents.[4][9] Its derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.

Quantitative Structure-Activity Relationship (SAR) Insights

The biological activity of 5-phenyl-1,2,4-oxadiazole derivatives can be significantly modulated by the nature and position of substituents on the phenyl rings. The following table summarizes the in vitro antiproliferative activity of a series of 1,2,4-oxadiazole derivatives against various human cancer cell lines, providing a quantitative basis for SAR analysis.

| Compound ID | R (Substitution on 3-phenyl ring) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |

| 7a | H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 | [10] |

| 7b | 3,4,5-(OCH₃)₃ | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 | [10] |

| 7c | 3,4-(OCH₃)₂ | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 | [10] |

| 7d | 4-OCH₃ | 1.78 ± 0.22 | 1.67 ± 0.49 | 2.10 ± 1.09 | 2.34 ± 1.10 | [10] |

| 7i | 4-CH₃ | 2.17 ± 1.66 | 1.88 ± 0.25 | 2.65 ± 1.26 | 2.14 ± 0.94 | [10] |

Analysis of SAR:

-

Impact of Electron-Donating Groups: The data clearly indicates that the presence of electron-donating groups, particularly multiple methoxy substituents, on the 3-phenyl ring significantly enhances antiproliferative activity. Compound 7b , with a 3,4,5-trimethoxy substitution, exhibits exceptional potency across all tested cell lines, with IC₅₀ values in the nanomolar range.[10]

-

Unsubstituted Phenyl Ring: The parent compound 7a , with an unsubstituted phenyl ring at the 3-position, demonstrates good activity, serving as a valuable baseline for comparison.[10]

-

Effect of Methoxy Group Number and Position: A comparison of compounds 7b , 7c , and 7d reveals a direct correlation between the number of methoxy groups and anticancer potency. The activity decreases as the number of methoxy groups is reduced from three to one.[10]

-

Weakly Activating Groups: A methyl group at the 4-position (7i ) results in acceptable but reduced activity compared to the unsubstituted analog.[10]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 5-phenyl-1,2,4-oxadiazole derivatives on cancer cell lines.[8][11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the wells to achieve a final concentration range (e.g., 1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 g/L and incubate for an additional 3 hours.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Metabolic Stability and Bioisosterism

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere of esters and amides, which are often susceptible to hydrolysis by metabolic enzymes.[12] This substitution can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

Workflow for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using human liver microsomes (HLM) or hepatocytes, which contain the primary drug-metabolizing enzymes.[1][13][14]

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for determining the metabolic half-life of 5-phenyl-1,2,4-oxadiazole derivatives.[1]

Materials:

-

Human Liver Microsomes (HLM)

-

Test compound stock solution (1 mM in DMSO)

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

LC-MS/MS system

Step-by-Step Procedure:

-

Preparation: Prepare the incubation mixture by diluting HLM in the incubation buffer. Add the test compound to a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time zero (T=0).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Conclusion

The 5-phenyl-1,2,4-oxadiazole scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its favorable physicochemical properties and broad spectrum of biological activities, makes it an invaluable starting point for the design of novel therapeutics. The ability of this core to act as a stable bioisostere for metabolically vulnerable groups further enhances its utility in overcoming common drug development hurdles. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this versatile scaffold in their drug discovery endeavors. As our understanding of complex biological pathways deepens, the strategic deployment of privileged scaffolds like the 5-phenyl-1,2,4-oxadiazole will undoubtedly continue to accelerate the development of the next generation of innovative medicines.

References

-

da Silva, G. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available from: [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5). Available from: [Link]

-

Sanna, F., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3611-3618. Available from: [Link]

-

Li, Y., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available from: [Link]

-

Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]

-

Polothi, R., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151. Available from: [Link]

-

Sanna, F., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3611-3618. Available from: [Link]

-

D'Andrea, P., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 376-397. Available from: [Link]

-

Sharma, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6229-6236. Available from: [Link]

-

Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Synthesis, 48(21), 3691-3698. Available from: [Link]

-

Kumar, S., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Letters in Drug Design & Discovery, 15(10), 1035-1046. Available from: [Link]

-

Zhang, Y., et al. (2017). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Medicinal Chemistry Research, 26(10), 2349-2357. Available from: [Link]

-

Szałaj, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

-

Sharma, D., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available from: [Link]

-

Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]

-

Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]

-

El-Gamal, M. I., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

Głowacka, I. E., et al. (2014). Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5-Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Letters in Drug Design & Discovery, 11(7), 843-849. Available from: [Link]

-

Lee, Y. R., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(61), 38781-38785. Available from: [Link]

-

da Silva, G. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1294, 052044. Available from: [Link]

-

Kumar, S., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. R Discovery. Available from: [Link]

-

Acar, C. E., et al. (2022). The IC 50 values of synthesized novel oxadiazole compounds, CAPE, and CA on U87, T98G, and LN229 cells. ResearchGate. Available from: [Link]

-

Khan, I., et al. (2023). Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. BioMed Research International, 2023, 7775345. Available from: [Link]

-

Szałaj, N., et al. (2021). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

-

Shawali, A. S. (2016). Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. ResearchGate. Available from: [Link]

- U.S. Patent No. 6,211,232 B1. (2001). Process for producing benzamidoximes. Google Patents.

-

Saponara, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 549-556. Available from: [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Available from: [Link]

-

Singh, S., et al. (2017). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 9(12), 89-101. Available from: [Link]

-

Lakshmithendral, T., et al. (2021). Design, synthesis and biological evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Precision Engineering of Piperidine-Linked Oxadiazole Libraries

A Modular Approach to Bioisosteric Scaffold Hopping in Drug Discovery

Executive Directive: The Strategic Imperative

In the landscape of modern medicinal chemistry, the "low-hanging fruit" of drug discovery has largely been harvested. We are now tasked with drugging the "undruggable"—protein-protein interactions (PPIs), orphan GPCRs, and CNS targets shielded by the blood-brain barrier (BBB).

This guide details the construction of a Piperidine-Linked 1,2,4-Oxadiazole Library . This specific scaffold fusion is not arbitrary; it is a calculated maneuver to exploit two distinct pharmacological levers:

-

The Piperidine Anchor: A privileged structure providing tunable basicity (pKa ~9-10), solubility, and a proven track record in GPCR and kinase binding (e.g., Donepezil, Ibrutinib).

-

The Oxadiazole Linker: A non-hydrolyzable bioisostere of the amide bond. It locks conformation, reduces topological polar surface area (TPSA) relative to amides, and improves metabolic stability against amidases.

Target Audience: This document is designed for medicinal chemists and library synthesis teams requiring a robust, self-validating workflow for high-throughput library generation.

Rational Design & Chemoinformatics

2.1 The Bioisosteric Rationale

Replacing a linear amide linker with a 1,2,4-oxadiazole ring introduces a critical "kink" in the molecular geometry and alters the electrostatic potential map.

-

Metabolic Armor: Unlike amides, oxadiazoles are resistant to rapid hydrolysis by liver amidases.

-

Lipophilicity Modulation: The 1,2,4-oxadiazole lowers the energetic penalty of desolvation compared to a secondary amide, often improving membrane permeability (P_app).

-

Vectorial Display: The 3,5-substitution pattern allows for precise angular projection of the piperidine "warhead" relative to the diversity element (R-group).

2.2 Property Space Optimization (Lipinski & Veber)

When designing the library, we constrain building blocks to maintain "Lead-Like" rather than "Drug-Like" properties to allow room for downstream optimization.

Table 1: Target Physicochemical Profile for Library Members

| Property | Target Range | Rationale |

| Molecular Weight (MW) | 350 - 450 Da | Allows for late-stage functionalization. |

| cLogP | 2.0 - 3.5 | Balances solubility with permeability. |

| TPSA | 60 - 90 Ų | Optimal for CNS penetration (if targeted) and oral bioavailability. |

| H-Bond Donors (HBD) | 0 - 2 | Minimizes non-specific binding and P-gp efflux. |

| Rotatable Bonds | < 7 | Reduces entropic penalty upon binding. |

| pKa (Basic) | 7.5 - 9.0 | Modulated by piperidine substitution (e.g., F-piperidine). |

Library Architecture & Pharmacophore Mapping

The library is designed around a "Core-Linker-Diversity" model. We utilize the 1,2,4-oxadiazole isomer due to its modular synthesis from nitriles and carboxylic acids, allowing us to split the piperidine moiety between either the 3-position (via nitrile) or 5-position (via acid).

Design Choice: We will place the Piperidine on the 3-position (derived from N-Boc-piperidine-4-carbonitrile) and vary the 5-position with a diversity set of aromatic/heteroaromatic acids. This maximizes the stability of the amidoxime intermediate.

Visualization: Pharmacophore Logic

The following diagram illustrates the structural logic and interaction points of the scaffold.

Figure 1: Pharmacophore map highlighting the functional roles of the piperidine anchor, oxadiazole core, and diversity tail.[1][2][3]

Synthetic Protocol: The T3P-Mediated Cyclodehydration

To ensure high fidelity across the library, we employ a self-validating synthetic route using Propylphosphonic Anhydride (T3P) . T3P is superior to traditional reagents (EDC/HOBt or CDI) as it drives the condensation and cyclization in a single pot with low epimerization risk and simple workup.

4.1 Reaction Scheme Overview

-

Step A: Conversion of N-Boc-piperidine-4-carbonitrile to the Amidoxime.

-

Step B: T3P-mediated coupling with Carboxylic Acids (R-COOH) and in situ cyclization.

-

Step C: Deprotection (if necessary) and QC.

4.2 Detailed Methodology

Step A: Synthesis of the "Universal" Amidoxime Intermediate

-

Reagents: N-Boc-piperidine-4-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), NaHCO3 (2.2 eq).

-

Solvent: Ethanol/Water (2:1).

-

Protocol:

-

Dissolve nitrile in EtOH/H2O.

-

Add NH2OH·HCl and NaHCO3.

-

Reflux at 80°C for 4-6 hours. Monitor by LCMS (Look for M+33 peak of amidoxime).

-

Validation Point: The reaction is complete when the nitrile peak vanishes.

-

Concentrate, extract with EtOAc, and crystallize. Do not use crude amidoxime for library synthesis; purity >95% is required.

-

Step B: Parallel Library Synthesis (The T3P One-Pot)

-

Reagents: Amidoxime (1.0 eq), R-Carboxylic Acid (1.1 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine or DIEA (3.0 eq).

-

Solvent: Ethyl Acetate or DMF (for polar acids).

-

Protocol:

-

In a 2-dram vial or 96-well block, dissolve the Carboxylic Acid and Base in solvent.

-

Add T3P solution and stir at RT for 15 min to form the active ester.

-

Add the Amidoxime intermediate.

-

Heat to 80°C for 12-16 hours. (T3P promotes the O-acylation followed by thermal dehydration to the oxadiazole).

-

Workup: Dilute with water, extract with EtOAc. Wash with sat. NaHCO3 (removes unreacted acid) and Brine.

-

Evaporate solvent.

-

Step C: Deprotection (Optional)

-

If the final target requires a free piperidine amine, treat the residue with 4M HCl in Dioxane for 1 hour, then lyophilize to obtain the hydrochloride salt.

4.3 Synthetic Workflow Diagram

Figure 2: Parallel synthesis workflow for high-throughput generation of 1,2,4-oxadiazole libraries.

Quality Control & Self-Validating Systems

In high-throughput chemistry, "trust but verify" is insufficient. We must employ fail-fast criteria.

-

Reactivity Filters: Exclude carboxylic acids with strong alpha-nucleophiles (e.g., free SH, NH2) unless protected, as they will compete with the amidoxime for T3P.

-

Scavenging Protocols: Use polymer-supported carbonate (PS-CO3) to scavenge excess carboxylic acid post-reaction, eliminating the need for column chromatography.

-

Purity Thresholds:

-

Screening Tier: >85% purity by UV (254 nm) and ELSD.

-

Hit Validation: >95% purity by 1H-NMR and HRMS.

-

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[4] Tetrahedron Letters, 2009. Link

-

DiMauro, E. F., et al. "Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2." Bioorganic & Medicinal Chemistry Letters, 2008. Link

-

Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 2004. Link

-

Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2015. Link

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Comprehensive Technical Guide: Identification, Synthesis, and Application of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a highly versatile building block, combining the hydrolytic stability of the 1,2,4-oxadiazole core with the tunable basicity of a piperidine ring[1]. This technical whitepaper provides an authoritative breakdown of its chemical identity, structural rationale, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.

Chemical Identity & Nomenclature

Due to the basic nature of the secondary amine in the piperidine ring, this compound is predominantly synthesized, stored, and commercially supplied as its hydrochloride salt to ensure long-term stability and optimal aqueous solubility[2].

Table 1: Quantitative Chemical Identifiers

| Attribute | Value |

| Primary IUPAC Name | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine |

| CAS Registry Number (HCl Salt) | 280110-74-9[3] |

| Molecular Formula (Free Base) | C₁₃H₁₅N₃O[2] |

| Molecular Weight (Free Base) | 229.28 g/mol [2] |

| Molecular Weight (HCl Salt) | 265.74 g/mol [3] |

| SMILES | C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3[2] |

Table 2: Common Synonyms and Usage Contexts

| Synonym | Context / Usage |

| 5-phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | IUPAC-aligned structural description highlighting the core heterocycle. |

| Piperidine, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- | Standard indexing nomenclature used in chemical registries. |

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | The standard commercially available, bench-stable salt form[3]. |

Structural Significance & Pharmacophore Utility

The selection of the 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine scaffold is rarely arbitrary. It is a deliberate design choice driven by specific pharmacokinetic and pharmacodynamic requirements:

-

The 1,2,4-Oxadiazole Core (Bioisostere): Esters and amides are highly susceptible to enzymatic cleavage by esterases and peptidases in vivo. The 1,2,4-oxadiazole ring serves as a metabolically robust bioisostere[1]. It mimics the planar geometry and hydrogen-bond acceptor profile of an amide/ester but completely resists hydrolytic degradation, drastically improving the compound's biological half-life.

-

The Piperidine Ring (Solubility & Binding): The aliphatic nitrogen (pKa ~9.5) ensures the molecule is protonated at physiological pH. This not only enhances aqueous solubility but also allows the nitrogen to act as a critical hydrogen-bond donor or to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets.

-

The Phenyl Ring (Lipophilicity): Provides a rigid, lipophilic terminus ideal for occupying deep hydrophobic pockets and engaging in

stacking interactions with aromatic amino acids.

Figure 1: Pharmacophore mapping of the piperidine-oxadiazole-phenyl scaffold.

Validated Synthetic Methodology

To ensure reproducibility and scientific integrity, the following protocol details the bottom-up synthesis of the compound. This workflow is designed as a self-validating system , where the success of each step can be analytically confirmed before proceeding.

Step 1: Amidoxime Formation

-

Reagents: N-Boc-4-cyanopiperidine (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Sodium carbonate (2.0 eq).

-

Conditions: Suspend reagents in absolute ethanol and reflux at 80°C for 4–6 hours.

-

Causality: The sodium carbonate neutralizes the hydroxylamine hydrochloride, liberating the free base. The free hydroxylamine acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group to form the amidoxime. Ethanol is chosen as it solubilizes the organic reagents while tolerating the inorganic base.

-

System Validation: Monitor via IR spectroscopy. The successful conversion is marked by the complete disappearance of the sharp

stretch at ~2200 cm⁻¹. LC-MS will show the appearance of the

Step 2: O-Acylation and Cyclodehydration

-

Reagents: Amidoxime intermediate (1.0 eq), Benzoyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIEA) (2.0 eq).

-

Conditions: Add benzoyl chloride dropwise at 0°C in dichloromethane (DCM). Stir for 2 hours. Evaporate the DCM, resuspend the crude intermediate in toluene, and reflux at 110°C for 12 hours using a Dean-Stark apparatus.

-

Causality: The initial O-acylation is highly exothermic and prone to side reactions, necessitating strict 0°C conditions. For the subsequent cyclization, toluene is specifically selected; its high boiling point (110°C) provides the thermal activation energy required for cyclodehydration. The Dean-Stark trap allows for the azeotropic removal of water, which drives the chemical equilibrium forward to yield the thermodynamically stable 1,2,4-oxadiazole ring.

-

System Validation: LC-MS analysis of the toluene reaction mixture will show a definitive mass loss of 18 Da (loss of

) from the O-acylated intermediate, confirming ring closure.

Step 3: Boc Deprotection and Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Conditions: Stir the Boc-protected oxadiazole in 4M HCl/Dioxane at room temperature for 2 hours.

-

Causality: Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free secondary amine. Utilizing anhydrous HCl in dioxane directly precipitates the target compound as a hydrochloride salt. This avoids the need for a separate salt-formation step and yields a highly crystalline, bench-stable product[2].

-

System Validation:

NMR (

Figure 2: Step-by-step synthetic workflow for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.

References

-

4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , PubChemLite (Université du Luxembourg). Available at: 2

-

1,2,4-oxadiazole nucleus with versatile biological applications , ResearchGate. Available at: 1

-

CAS:280110-74-9, 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , Bidepharm. Available at: 3

Sources

Methodological & Application

synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine from amidoximes

Application Note: Synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine via Amidoxime Cyclodehydration

Executive Summary

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. This structural motif is a core component in several FDA-approved therapeutics, including the Duchenne muscular dystrophy drug ataluren (PTC124) and the antiviral agent pleconaril[2][3].

This application note details a robust, high-yielding, and scalable protocol for the synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine . The methodology relies on a three-phase synthetic logic: (1) generation of an amidoxime intermediate from a protected piperidine carbonitrile, (2) a one-pot, T3P-mediated O-acylation and thermal cyclodehydration, and (3) quantitative deprotection to yield the target secondary amine.

Strategic Rationale & Mechanistic Causality

The classical Tiemann-Krüger synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides[1]. While historically significant, this approach often suffers from low atom economy, requires the isolation of the intermediate O-acylamidoxime, and necessitates harsh dehydrating conditions for ring closure[4].

To optimize this workflow, we utilize Propylphosphonic anhydride (T3P®) as the coupling agent. T3P activates the carboxylic acid (benzoic acid) to form an electrophilic acyl-phosphonate intermediate, which undergoes rapid nucleophilic attack by the amidoxime[5][6].

Causality behind experimental choices:

-

Boc-Protection: The piperidine nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group. Without it, the highly nucleophilic secondary amine would competitively react with the activated benzoic acid, leading to unwanted N-acylation and complex product mixtures.

-

T3P over Benzoyl Chloride: T3P promotes both the O-acylation and the subsequent cyclodehydration in a single pot when heated to 110°C. Furthermore, T3P generates exclusively water-soluble byproducts, eliminating the need for complex chromatographic purification at the intermediate stage[6].

-

Ethyl Acetate/DMF Solvent System: A mixed solvent system is utilized during cyclization. Ethyl acetate provides excellent solubility for the T3P reagent, while a catalytic amount of DMF increases the boiling point of the mixture and accelerates the thermal cyclodehydration step[6].

Reagent Selection & Quantitative Comparison

The selection of the coupling agent dictates the efficiency, safety, and scalability of the oxadiazole synthesis. Table 1 summarizes the empirical data driving the selection of T3P over alternative methodologies.

Table 1: Comparison of Reagents for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Coupling System | Reaction Type | Intermediate Isolation | Typical Yield | Byproduct Profile / Workup |

| Benzoic Acid + T3P / TEA | One-pot | No (Direct cyclization) | 85–95% | Water-soluble / Simple aqueous wash[6] |

| Benzoyl Chloride / Pyridine | Two-step | Yes (often required) | 50–70% | Pyridinium salts / Requires chromatography[1] |

| Benzoic Acid + CDI | One-pot | No | 70–80% | CO2 evolution, Imidazole / Moderate workup |

| Benzonitrile + PTSA-ZnCl₂ | Direct from Nitrile | No (Bypasses amidoxime) | 60–85% | Requires high heat (120°C+), limited scope[7] |

Synthetic Workflows & Mechanistic Pathways

To visualize the overarching synthetic strategy and the molecular mechanism of the critical cyclization step, the following logical workflows are provided.

Synthetic workflow for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.

Mechanistic pathway of T3P-mediated O-acylation and cyclodehydration.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (Amidoxime Formation)

This step converts the inert nitrile into a highly reactive bidentate nucleophile.

-

Preparation: In a 250 mL round-bottom flask, dissolve 1-Boc-4-cyanopiperidine (10.0 g, 47.5 mmol) in 100 mL of absolute ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (6.6 g, 95.0 mmol, 2.0 eq) followed by an aqueous solution of potassium carbonate (6.5 g, 47.5 mmol, 1.0 eq in 20 mL H₂O). Logic: K₂CO₃ neutralizes the HCl salt, liberating free hydroxylamine in situ.

-

Reaction: Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours. Monitor conversion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

-

Workup: Once complete, concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amidoxime as a white solid. Use directly in the next step without further purification.

Protocol B: One-Pot Synthesis of tert-butyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine (T3P Coupling)

This is the core transformation, utilizing T3P to drive both acylation and dehydration.

-

Preparation: In a dry 100 mL pressure tube or sealed vessel, dissolve the amidoxime intermediate from Protocol A (5.0 g, 20.5 mmol) and benzoic acid (2.5 g, 20.5 mmol, 1.0 eq) in a mixture of Ethyl Acetate (30 mL) and DMF (5 mL).

-

Activation: Add Triethylamine (TEA) (8.6 mL, 61.5 mmol, 3.0 eq). Stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Dropwise, add T3P (50% solution in EtOAc) (18.3 mL, 30.7 mmol, 1.5 eq). Logic: The 50% EtOAc solution ensures safe handling and prevents the exothermic runaway of the activation step.

-

Cyclodehydration: Seal the tube and heat the reaction mixture to 110°C for 12 hours. Logic: Initial room temperature stirring forms the O-acylamidoxime; elevated heat is strictly required to overcome the activation energy barrier for the elimination of water and ring closure.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). Logic: T3P byproducts are highly water-soluble and partition entirely into the aqueous phase[6].

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the Boc-protected oxadiazole as a colorless oil that crystallizes upon standing.

Protocol C: Deprotection to yield 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Removal of the Boc protecting group to yield the final active pharmaceutical intermediate.

-

Preparation: Dissolve the Boc-protected oxadiazole (4.0 g, 12.1 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0°C using an ice bath.

-

Deprotection: Slowly add 4M HCl in Dioxane (15 mL, 60.0 mmol, ~5 eq). Logic: HCl in Dioxane is preferred over TFA as it directly yields the stable, easily handled hydrochloride salt of the piperidine, avoiding the need for a basic free-basing workup.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the product salt is insoluble in DCM.

-

Isolation: Dilute the suspension with Diethyl Ether (30 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash with cold Diethyl Ether (2 × 15 mL), and dry under high vacuum to afford the target molecule, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, as a pristine white powder.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery National Center for Biotechnology Information (PMC)[Link]

-

Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway Taylor & Francis Online[Link]

-

Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles ResearchGate[Link]

-

1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS ResearchGate[Link]

-

PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Organic Chemistry Portal [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | 1185320-35-7 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of Phenyl-1,2,4-Oxadiazoles

Executive Summary & Strategic Rationale

In modern drug discovery, 1,2,4-oxadiazoles are heavily utilized as highly stable bioisosteres for esters and amides, offering 1[1]. Traditionally, the synthesis of these five-membered heterocycles involves the O-acylation of an amidoxime followed by a sluggish cyclodehydration step. Under conventional thermal heating, this cyclization often requires prolonged reaction times (e.g., >24 hours at 85 °C) and suffers from incomplete conversion or thermal degradation[2].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) combined with Polymer-Assisted Solution-Phase (PASP) reagents, chemists can drive these reactions to completion in minutes. Microwave irradiation specifically targets the polar O-acylamidoxime intermediates, providing the rapid thermal energy required to overcome the high activation barrier of cyclodehydration, while polymer-supported reagents eliminate the need for tedious aqueous workups[3].

Mechanistic Causality & Reaction Design

The formation of a phenyl-1,2,4-oxadiazole from a carboxylic acid and a phenyl amidoxime is a two-step cascade:

-

Activation & Nucleophilic Attack: The carboxylic acid must be activated (via a carbodiimide or conversion to an acid chloride) to become highly electrophilic. The amidoxime oxygen then attacks this activated species to form an O-acylamidoxime intermediate.

-

Cyclodehydration: The intermediate undergoes an intramolecular condensation, losing a molecule of water to close the 1,2,4-oxadiazole ring.

Why Microwave Heating? The cyclodehydration step is thermodynamically favored but kinetically slow.2[2] provides rapid, uniform volumetric heating that bypasses the kinetic bottleneck.

Why Polymer-Supported Reagents? In high-throughput environments, purification is a major bottleneck. By utilizing solid-phase reagents (e.g., PS-Carbodiimide or PS-PPh₃), excess reagents and coupling byproducts remain covalently bound to a macroscopic resin. Post-reaction, the pure product is isolated via simple filtration, bypassing liquid-liquid extraction and silica gel chromatography[3].

Reaction Workflow

Workflow for the microwave-assisted synthesis of phenyl-1,2,4-oxadiazoles.

Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify mechanistic progression.

Method A: Direct Coupling via PS-Carbodiimide (For Standard Substrates)

This method is ideal for electron-rich to neutral carboxylic acids and amidoximes.

-

Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and the phenyl amidoxime (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous THF.

-

Causality: Anhydrous THF is strictly required to prevent the competitive hydrolysis of the highly reactive activated acyl intermediate back into the starting carboxylic acid.

-

-

Activation: Add PS-Carbodiimide (2.0 eq) and HOBt (1.5 eq) to the mixture.

-

Causality: HOBt forms a highly reactive OBt-ester intermediate, while the polymer-supported carbodiimide drives the coupling without leaving soluble urea byproducts in the reaction matrix.

-

-

Microwave Irradiation: Seal the vessel with a crimp cap. Place it in a dedicated microwave reactor. Irradiate the mixture at 150 °C for 15 minutes[2].

-

Work-up & Self-Validation: Cool the vessel to room temperature. Filter the reaction mixture through a medium-porosity glass frit to remove the polymer resin, washing the resin with additional THF (2 × 2 mL).

-

Validation Check: Analyze the filtrate via LC-MS. A single dominant peak corresponding to the

of the 1,2,4-oxadiazole confirms success. If the

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure phenyl-1,2,4-oxadiazole.

Method B: In Situ Acid Chloride Generation (For Hindered/Deficient Substrates)

Electron-deficient amidoximes often fail to couple using standard carbodiimides[2]. This protocol circumvents the issue by generating a highly reactive acid chloride in situ.

-

In Situ Generation: In a microwave vial, combine the carboxylic acid (1.0 eq, 0.5 mmol), PS-PPh₃ (3.0 eq), and CCl₃CN (1.5 eq) in anhydrous THF (3.0 mL). Irradiate at 100 °C for 5 minutes.

-

Causality: The PS-PPh₃/CCl₃CN system quantitatively converts the acid to the acid chloride. The phosphine oxide byproduct remains covalently bound to the resin, avoiding the instability and storage issues of pre-synthesized acid chlorides[4].

-

-

Amidoxime Addition: To the same pot, add the electron-deficient phenyl amidoxime (1.0 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq).

-

Causality: DIEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. This prevents the protonation of the amidoxime, ensuring it remains a potent nucleophile.

-

-

Cyclization: Seal and irradiate the mixture at 150 °C for 15 minutes[2].

-

Purification: Filter off the PS-PPh₃ resin, concentrate the filtrate, and verify purity via NMR/LC-MS.

Quantitative Data Presentation

The integration of microwave heating and polymer-supported reagents yields stark improvements over traditional thermal methods. The table below summarizes the kinetic and yield advantages based on established literature parameters[2].

| Parameter | Conventional Heating | Microwave (Method A) | Microwave (Method B) |

| Activation Reagents | HBTU / DIEA | PS-Carbodiimide / HOBt | PS-PPh₃ / CCl₃CN |

| Reaction Temperature | 85 °C | 150 °C | 150 °C |

| Reaction Time | 24 hours | 15 minutes | 5 min + 15 min |

| Typical Conversion | ~70% | >90% | Quantitative (>95%) |

| Purification Method | Aqueous Extraction & Column | Simple Resin Filtration | Simple Resin Filtration |

| Substrate Scope | Standard | Standard | Sterically Hindered / Deficient |

References

- Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles Source: BenchChem URL

- Source: Organic Letters (ACS Publications)

- Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating (PubMed Record)

Sources

reagents for cyclization of O-acylamidoximes to 1,2,4-oxadiazoles

Application Note: High-Efficiency Reagents and Protocols for the Cyclodehydration of O-Acylamidoximes to 1,2,4-Oxadiazoles

Executive Summary

1,2,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters and amides in drug discovery (e.g., in therapeutics like ataluren and ozanimod)[1]. The most robust and widely adopted synthetic strategy is the "amidoxime route," which involves the O-acylation of an amidoxime followed by cyclodehydration[2]. Historically, this cyclization required harsh thermal conditions, which limited substrate scope. Today, a diverse array of reagents—ranging from mild fluoride sources to dual-action coupling agents—enables the cyclization of highly functionalized, thermosensitive O-acylamidoximes[3]. This guide details the mechanistic rationale, reagent selection criteria, and validated protocols for optimizing this critical transformation.

Mechanistic Pathway & Reagent Causality

The formation of the 1,2,4-oxadiazole core is a two-stage assembly. First, an amidoxime (acting as an N-nucleophile) is acylated by an activated carboxylic acid or acyl chloride to form an O-acylamidoxime intermediate[1]. Second, an intramolecular cyclodehydration occurs, driven by the nucleophilic attack of the amidoxime nitrogen onto the ester carbonyl, followed by the elimination of water[4].

Figure 1: Mechanistic pathway for 1,2,4-oxadiazole synthesis via the amidoxime route.

The choice of cyclization reagent is dictated by the electronic nature of the substituents and the presence of sensitive functional groups (e.g., chiral centers in alpha-amino acid derivatives)[5].

Comparative Analysis of Cyclization Reagents

To facilitate rational experimental design, quantitative and qualitative data for the most prevalent cyclization reagents are summarized below[2][6][7][8].

| Reagent System | Typical Conditions | Yield Range | Key Advantages | Limitations | Ideal Substrate Profile |

| TBAF / THF | Room Temp, 1-16 h | 75–95% | Extremely mild; prevents racemization of chiral centers. | Corrosive on large scale; requires isolation of intermediate. | Thermosensitive, highly functionalized, or chiral substrates. |

| CDI / 1,4-Dioxane | 80–100 °C, 2-6 h | 70–90% | Dual-purpose (activates acid & drives cyclization); easy workup. | Requires heating; moisture sensitive. | One-pot library synthesis; substrates lacking heat-sensitive groups. |

| EDC + HOAt / TEA | 100 °C, 3 h | 65–85% | Excellent for parallel synthesis; HOAt suppresses epimerization. | High cost of HOAt; requires elevated temperatures. | Automated library generation; peptide-like derivatives. |

| KOH / DMSO | RT to 80 °C, 4-16 h | 60–90% | Inexpensive; enables one-pot synthesis from esters/acids. | Strong base can cause side reactions (e.g., hydrolysis). | Simple, robust aromatic or aliphatic substituents. |

| Microwave (KF-Al₂O₃) | 150 °C, 8 min | 80–95% | Ultra-fast; solvent-free; green chemistry profile. | Requires specialized microwave reactor; scale-up challenges. | Rapid SAR exploration; substrates stable to high heat. |

Deep-Dive: TBAF-Catalyzed Room-Temperature Cyclization